L-Methioninol
Overview
Description
L-Methioninol, also known as L-2-Amino-4-(methylthio)-1-butanol, is a derivative of Methionine . Methionine is an essential amino acid found in protein food sources such as meat and dairy . It is important for many functions in the body, including building new proteins, making DNA, and normal tissue growth and repair .
Synthesis Analysis
L-Methioninol can be synthesized from L-Methionine. In one study, L-Methionine was used to strengthen the terminal synthetic module via site-directed mutation of L-Homoserine O-Succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH . This increased L-Methionine production to 1.93 g/L in shake flask fermentation .
Chemical Reactions Analysis
L-Methioninol can participate in various chemical reactions. For instance, it has been used in the determination of L-Methionine using L-Methionine decarboxylase . Moreover, it has been involved in nitrite-triggered cycloaddition reactions between bromides and alkynes/alkenes .
Scientific Research Applications
Enhanced Enantioselectivity in Catalysis L-Methioninol (L-MetOH) has been found to significantly improve the enantioselectivity of lipase-catalyzed hydrolysis reactions. This enhancement in selectivity was observed in the hydrolysis of specific nitrile compounds, showcasing L-MetOH's potential as a valuable additive in enzymatic reactions (Itoh et al., 1991).
Affinity Chromatography Applications In biochemical research, L-Methioninol enhances the affinity of adenosine monophosphate (AMP) for methionyl-tRNA synthetase, a key enzyme in protein synthesis. This property has been utilized to develop new methods for purifying methionyl-tRNA synthetase through affinity chromatography, significantly improving purification efficiency (Fayat et al., 1977).
Epigenetic Modification and Diabetes L-Methioninol supplementation has been studied for its role in epigenetic modifications related to type 2 diabetes. Research shows that L-Methioninol activates certain enzymes and modulates key metabolic pathways, suggesting potential therapeutic applications for metabolic diseases (Navik et al., 2019).
Methionine Production and Biotechnology L-Methioninol is studied in the context of methionine production, an essential amino acid with widespread applications in food, feed, and pharmaceutical industries. Studies focus on fermentation processes and genetic modifications to enhance methionine yield from natural and genetically modified organisms (Willke, 2014).
Improving Amino Acid Biosynthesis Research has shown that adding calcium carbonate improves L-Methioninol biosynthesis in genetically engineered Escherichia coli, suggesting strategies for optimizing amino acid production through metabolic engineering (Zhou et al., 2020).
Potential Role in Neurodegenerative Diseases A study on the potential role of L-Methioninol in Alzheimer's-like neurodegeneration indicates that diets rich in L-Methioninol might lead to neurotoxic effects, suggesting its involvement in neurodegenerative processes (Tapia-Rojas et al., 2015).
Bioavailability and Metabolism Studies L-Methioninol has been the subject of studies examining its bioavailability and metabolic pathways in animals, contributing to a better understanding of its nutritional role and potential applications in animal feed (Dibner, 2003).
Safety And Hazards
L-Methioninol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling L-Methioninol .
properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJGZAEWQQAPN-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Methioninol | |
CAS RN |
2899-37-8 | |
Record name | L-Methioninol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2899-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methioninol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-2-amino-4-methylthiobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EID9XOR958 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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